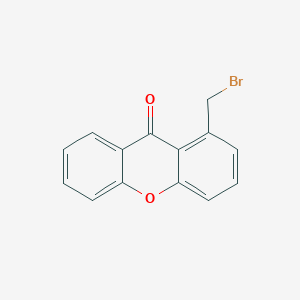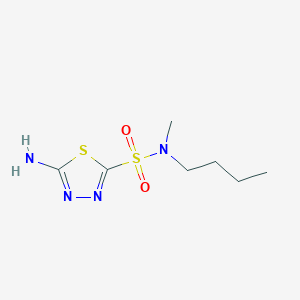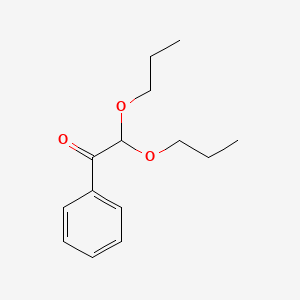![molecular formula C10H18O3 B14647466 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane CAS No. 54827-15-5](/img/structure/B14647466.png)
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane is an organic compound with a complex structure that includes both an oxirane (epoxide) and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane typically involves the reaction of 2-methyloxirane with a suitable dioxolane precursor under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as distillation and chromatography may be necessary to achieve the required product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyloxirane: A simpler epoxide with similar reactivity but lacking the dioxolane ring.
1,3-Dioxolane: A compound with a similar ring structure but without the epoxide functionality.
2-Methyl-2,3-epoxy-1-propanol: Another epoxide with a different substitution pattern.
Uniqueness
2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane is unique due to its combination of an epoxide and a dioxolane ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
54827-15-5 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H18O3/c1-9(8-13-9)4-3-5-10(2)11-6-7-12-10/h3-8H2,1-2H3 |
Clé InChI |
ITKUGDSRPPYOAM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)CCCC2(OCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


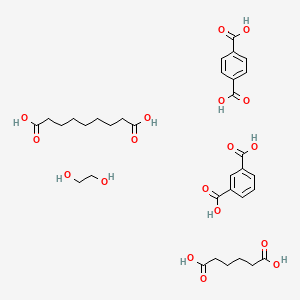

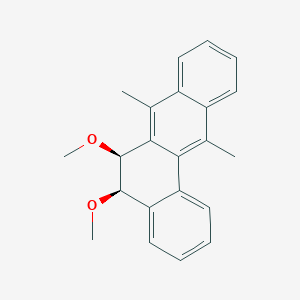
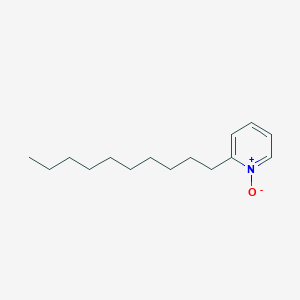
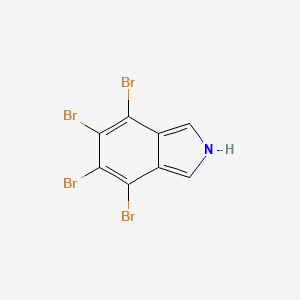
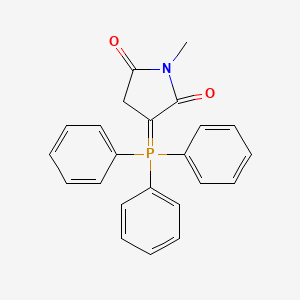
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)



![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
